molecular formula C15H20N2O3 B15186782 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- CAS No. 88655-20-3

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-

Cat. No.: B15186782
CAS No.: 88655-20-3
M. Wt: 276.33 g/mol
InChI Key: JAQMRTNXRXJAQH-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- is a heterocyclic organic compound. It is characterized by a pyrimidinedione core structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and two keto groups at positions 2 and 4. The compound is further substituted with a dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl) group, which adds complexity and potential functionality to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted urea with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione: The parent compound without the dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl) group.

    1,3,5-Triazine: A structurally related compound with a six-membered ring containing three nitrogen atoms.

    Imidazole Derivatives: Compounds with a five-membered ring containing two nitrogen atoms, often exhibiting similar chemical reactivity.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dihydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl) group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88655-20-3

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-[2-(4-propan-2-yloxyphenyl)ethyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-11(2)20-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)19/h3-6,11H,7-10H2,1-2H3,(H,16,18,19)

InChI Key

JAQMRTNXRXJAQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCN2CCC(=O)NC2=O

Origin of Product

United States

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